(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Lipophilicity ADME profiling Agrochemical design

(E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one (CAS 21497-15-4) is a synthetic morpholine–enaminone hybrid featuring an (E)-configured α,β-unsaturated carbonyl (chalcone) core and a 4-methoxyphenyl substituent. Its structure places it at the intersection of chalcone-based pharmacophores and morpholine-containing bioactive compounds, making it a versatile intermediate for medicinal chemistry and agrochemical fungicide optimization programs.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 21497-15-4
Cat. No. B2359292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one
CAS21497-15-4
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)N2CCOCC2
InChIInChI=1S/C14H17NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-4+
InChIKeyJFWXJITUTNBMPU-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one (CAS 21497-15-4): Morpholine–Enaminone Chalcone Hybrid for Life Science Procurement


(E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one (CAS 21497-15-4) is a synthetic morpholine–enaminone hybrid featuring an (E)-configured α,β-unsaturated carbonyl (chalcone) core and a 4-methoxyphenyl substituent [1]. Its structure places it at the intersection of chalcone-based pharmacophores and morpholine-containing bioactive compounds, making it a versatile intermediate for medicinal chemistry and agrochemical fungicide optimization programs [2].

Why Substituting (E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one with Generic Morpholine Chalcones Compromises Project Integrity


The precise (E)-stereochemistry, combined with the electron-donating 4-methoxy group and the morpholine tertiary amide, creates a unique conformational and electronic profile that is not replicated by simple morpholine chalcones or N-aryl morpholino analogs [1]. In structure–activity relationship studies of morpholine enaminones, even minor alterations—such as replacing the 4-methoxy group with hydrogen or shifting the morpholine attachment point—produced divergent antimicrobial activity profiles, confirming that this compound defines its own chemical space that cannot be generically substituted [2].

Product-Specific Quantitative Differentiation Evidence for (E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one (CAS 21497-15-4)


Lipophilicity-Driven Differentiation vs. Dimethomorph: A 2.4-unit XLogP3 Gap Dictates Solubility and Permeability Behavior

Computed XLogP3 for the target compound is 1.4, substantially lower than the 3.8 reported for the commercial morpholine fungicide dimethomorph [1][2]. This 2.4-unit difference translates to a predicted >100-fold higher aqueous solubility for the target compound, which directly impacts formulation feasibility and bioavailability in early-stage screening.

Lipophilicity ADME profiling Agrochemical design

Topological Polar Surface Area Advantage: 38.8 Ų vs. 48.0 Ų for Dimethomorph Enhances Membrane Permeability Potential

The target compound has a TPSA of 38.8 Ų, which is 9.2 Ų lower than dimethomorph's 48.0 Ų [1][2]. In drug design, TPSA values below 60 Ų are associated with good oral absorption, and values below 40 Ų are often linked to blood-brain barrier penetration. The target's sub-40 Ų TPSA, combined with its lower molecular weight (247.29 vs. 387.86 g/mol for dimethomorph), positions it as a more permeable scaffold for central nervous system (CNS) drug discovery applications.

TPSA Membrane permeability Blood-brain barrier penetration

Synthetic Versatility as a Morpholine–Enaminone Building Block for Parallel Library Synthesis

The target compound's morpholinoprop-2-en-1-one core enables participation in Claisen-Schmidt condensation chemistry and subsequent derivatization at the enone moiety, as described in patent US6756502B2 for pharmacologically active intermediates [1]. In the piplartine analog series, structurally related morpholine enaminones were synthesized and evaluated against Candida spp., Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating that the morpholine enaminone scaffold can be rapidly diversified for antimicrobial lead discovery [2].

Enaminone chemistry Parallel synthesis Building block utility

Stereochemical Purity Specification: >95% (E)-Isomer Purity as a Procurement Requirement

Commercial suppliers list this compound at ≥95% purity with specification of (E)-stereochemistry, as confirmed by vendor technical datasheets . This contrasts with generic morpholine chalcone mixtures that may contain variable (E)/(Z) ratios. In related morpholinoprop-2-en-1-one systems, the (E)-isomer has been associated with superior biological activity in antifungal assays, making stereochemical purity a critical batch-to-batch consistency parameter for research procurement.

Stereochemical purity Procurement specification Batch consistency

Best Research and Industrial Application Scenarios for (E)-3-(4-Methoxyphenyl)-1-morpholinoprop-2-en-1-one (CAS 21497-15-4)


Agrochemical Fungicide Lead Optimization Scaffold

With a lipophilicity profile (XLogP3 = 1.4) significantly lower than commercial morpholine fungicides like dimethomorph, this compound serves as a starting point for designing systemic fungicides with improved phloem mobility and reduced environmental persistence [1]. The (E)-enaminone core can be structurally diversified to target oomycete and ascomycete pathogens while maintaining favorable solubility characteristics.

CNS-Penetrant Lead Discovery Building Block

The TPSA of 38.8 Ų and low molecular weight (247.29 g/mol) place this compound within favorable CNS drug-like space [2]. Medicinal chemists can use it as a building block for synthesizing analogs targeting neurological targets such as sigma receptors, monoamine transporters, or kinases, where morpholine-containing ligands have established precedent.

Antimicrobial Chalcone Library Synthesis

Building on the piplartine analog development precedent, where related morpholine enaminones demonstrated activity against Candida spp., S. aureus, E. coli, and P. aeruginosa [3], this compound provides a validated starting point for parallel synthesis of antimicrobial chalcone-morpholine hybrid libraries. The 4-methoxy substituent can be further modified to explore structure–activity relationships.

Chemical Biology Probe for Enone-Responsive Pathways

The α,β-unsaturated carbonyl system enables covalent modification of cysteine residues via Michael addition, making this compound a candidate for developing activity-based protein profiling (ABPP) probes targeting enone-sensitive enzymes such as glutathione S-transferases or thioredoxin reductases. Procurement in defined (E)-stereochemistry ensures reproducible labeling patterns across experiments .

Technical Documentation Hub

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